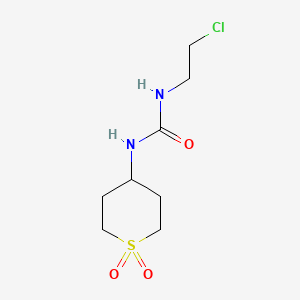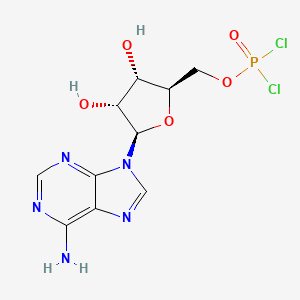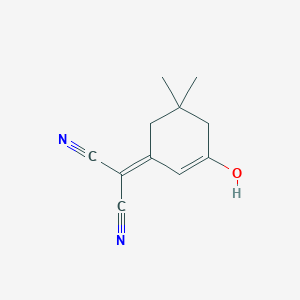
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- is a chemical compound with the molecular formula C12H14N2 It is known for its unique structure, which includes a cyclohexene ring substituted with hydroxy and dimethyl groups, and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the desired product . The reaction conditions typically include the use of catalysts such as silica-diphenic acid, KF/Al2O3, or L-lysine . The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Recrystallization from ethanol is often employed to purify the compound .
化学反応の分析
Types of Reactions
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as IR, NMR, and mass spectrometry .
科学的研究の応用
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, such as xanthenes and acridinediones.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- involves its interaction with molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress-induced damage . It also interacts with enzymes such as lipoxygenase and tyrosinase, inhibiting their activity and thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but with a trimethyl substitution instead of hydroxy and dimethyl groups.
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-: Another similar compound with a propanone moiety instead of propanedinitrile.
Uniqueness
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
特性
CAS番号 |
39518-69-9 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H12N2O/c1-11(2)4-8(3-10(14)5-11)9(6-12)7-13/h3,14H,4-5H2,1-2H3 |
InChIキー |
JFBXTBZGEAOSRQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


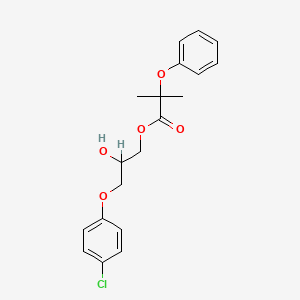
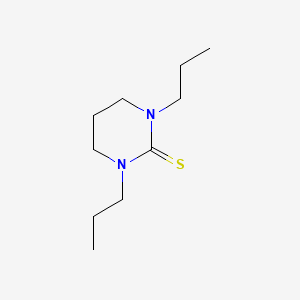

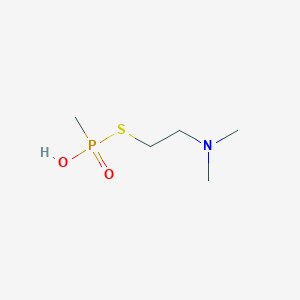

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
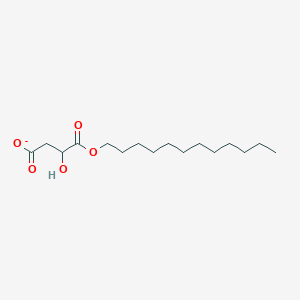
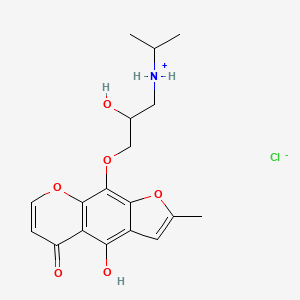
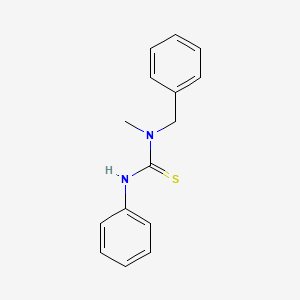
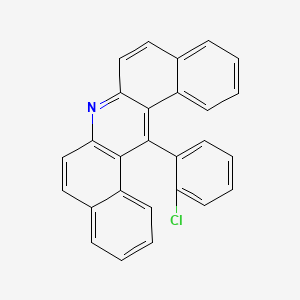

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
